molecular formula C8H12N2O B12328292 2(1H)-Pyrazinone, 5,6-diethyl-

2(1H)-Pyrazinone, 5,6-diethyl-

Cat. No.: B12328292
M. Wt: 152.19 g/mol
InChI Key: BCTXRMREZLACIE-UHFFFAOYSA-N
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Description

Significance of the 2(1H)-Pyrazinone Scaffold in Contemporary Chemical and Biological Research

The 2(1H)-pyrazinone scaffold is a privileged structure in drug discovery and chemical biology, appearing in numerous natural products with interesting biological activities. researchgate.netrsc.org These natural products have been isolated from a wide range of sources, including fungi, bacteria, and marine sponges. researchgate.net The pyrazinone core's ability to mimic peptide bonds and act as a scaffold for diverse functionalization has made it a focal point of research. researchgate.net

In medicinal chemistry, synthetic 2(1H)-pyrazinone derivatives have been investigated for a wide array of therapeutic applications. They have shown potential as:

Antiviral agents: Notably, Favipiravir, a pyrazinone derivative, is an approved antiviral medication.

Anticancer agents: Certain pyrazinone-containing compounds have been explored as kinase inhibitors for cancer therapy. researchgate.net

Anti-inflammatory agents: The scaffold is present in molecules designed to target inflammatory pathways.

Central nervous system agents: Derivatives have been studied for their potential in treating depression and anxiety.

The versatility of the 2(1H)-pyrazinone ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net This has led to the development of extensive libraries of pyrazinone derivatives for screening against a multitude of diseases.

Historical Context and Evolution of 2(1H)-Pyrazinone Research

The study of 2(1H)-pyrazinones dates back to the early 20th century, with initial synthetic methods often yielding symmetrically substituted products. rsc.org A significant advancement came in 1942 when Tota and Elderfield reported a method for preparing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. rsc.orgnih.gov This opened the door to more complex and varied structures.

Another pivotal development was the one-pot condensation of α-amino acid amides and 1,2-dicarbonyl compounds, first described by R. G. Jones in 1949. rsc.orgnih.gov This method has been widely used and optimized over the years for the synthesis of a variety of pyrazinone derivatives. Further synthetic strategies have been developed, including syntheses from diketopiperazines and the use of 3,5-dihalo-2(1H)-pyrazinones as versatile intermediates for further functionalization. rsc.orgresearchgate.net

The discovery of naturally occurring pyrazinones with potent biological activities, such as those isolated from Aspergillus flavus, spurred further interest in this class of compounds. rsc.org Modern research continues to build on this foundation, employing advanced synthetic techniques and computational modeling to design and create novel pyrazinone derivatives with specific biological functions.

Unique Considerations for the 5,6-Diethyl Substitution Pattern within 2(1H)-Pyrazinones

The specific compound, 2(1H)-Pyrazinone, 5,6-diethyl-, features two ethyl groups at positions 5 and 6 of the pyrazinone ring. While detailed studies on this exact molecule are not extensive, its formation has been noted in the context of Maillard reactions, which are crucial in food chemistry for the development of flavor and color. researchgate.netresearchgate.net Specifically, the related compound 3-methyl-5,6-diethyl-2(1H)-pyrazinone has been identified as a novel product in model Maillard reaction studies. researchgate.netresearchgate.netchemeo.com

The presence of the 5,6-diethyl groups has several implications for the molecule's properties:

Lipophilicity: The two ethyl groups, being alkyl chains, increase the lipophilicity (fat-solubility) of the molecule compared to smaller substituents like methyl groups or unsubstituted positions. This can influence its solubility in different solvents and its potential to interact with hydrophobic pockets in biological macromolecules.

Steric Hindrance: The ethyl groups provide more steric bulk around the pyrazinone core than smaller alkyl groups. This can influence the molecule's conformation and its ability to bind to specific receptors or enzyme active sites. The orientation of the ethyl groups can create a specific three-dimensional shape that may be crucial for any biological activity.

Electronic Effects: Alkyl groups are weakly electron-donating. The diethyl substitution can therefore slightly increase the electron density of the pyrazinone ring, which may subtly influence its reactivity and the pKa of the N-H proton.

Sensory Properties: Given the context of its formation in Maillard reactions, it is plausible that 5,6-diethyl-2(1H)-pyrazinone could contribute to the flavor and aroma profile of heated foods, although specific sensory data is not widely available. The sensory properties of pyrazines and their derivatives are well-known to be potent and diverse. cornell.edu

The synthesis of 5,6-disubstituted pyrazinones like the diethyl variant can be achieved through established methods, such as the condensation of an appropriate α-amino ketone with an α-haloacetyl halide followed by cyclization. rsc.orgnih.gov The specific precursors for 2(1H)-Pyrazinone, 5,6-diethyl- would be derived from 3,4-hexanedione (B1216349) and an appropriate C2 building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,3-diethyl-2H-pyrazin-5-one

InChI

InChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5-6H,3-4H2,1-2H3

InChI Key

BCTXRMREZLACIE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC(=O)C=N1)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to the 2(1H)-Pyrazinone Core

The construction of the 2(1H)-pyrazinone ring is a subject of considerable interest in heterocyclic chemistry due to the presence of this scaffold in numerous natural products and bioactive molecules.

One of the most significant and widely employed methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This approach, first detailed by R.G. Jones in 1949 and later refined by Karmas and Spoerri, involves the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring.

To synthesize the target compound, 5,6-diethyl-2(1H)-pyrazinone, this method would utilize an appropriate α-amino acid amide and 3,4-hexanedione (B1216349) (a 1,2-dicarbonyl compound with two ethyl groups). The reaction is typically conducted in the presence of a base. A key advantage of the Karmas and Spoerri modification was the use of hydrohalide salts of the amino acid amides, which are often more stable and easier to handle than the free amides.

The reaction between an unsymmetrical 1,2-dicarbonyl compound and an amino acid amide can potentially yield two different regioisomers. However, in the case of a symmetrical dicarbonyl like 3,4-hexanedione, this ambiguity is removed, leading specifically to the 5,6-diethyl substituted pyrazinone.

Table 1: Key Reactants in the Jones and Karmas/Spoerri Synthesis of 5,6-diethyl-2(1H)-pyrazinone
Reactant TypeSpecific CompoundRole in Final Structure
α-Amino Acid Amidee.g., GlycinamideProvides N1, C2, N4, and the C3 substituent (if any)
1,2-Dicarbonyl Compound3,4-HexanedioneProvides C5, C6, and the 5,6-diethyl substituents

A more contemporary approach to the 2(1H)-pyrazinone core involves the ring transformation of other heterocyclic systems. One such strategy utilizes mesoionic 1,3-oxazolium-5-olates (also known as münchnones). These compounds can react with reagents bearing an active methylene group, such as p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, in a base-mediated reaction to afford 2(1H)-pyrazinones. The mechanism involves a nucleophilic attack of the deprotonated isocyanide on the oxazolium ring, leading to a series of intermediates that ultimately rearrange and cyclize to form the pyrazinone structure.

Numerous synthetic routes build the 2(1H)-pyrazinone ring from various open-chain starting materials. These methods are distinguished by the specific bonds being formed during the key cyclization step.

One such method involves the reaction of an α-amino ketone or aldehyde with an α-haloacetyl halide. The initial condensation forms a ketoamide intermediate. Subsequent treatment with ammonia facilitates the cyclization to a dihydropyrazine, which then undergoes air oxidation to yield the aromatic 2(1H)-pyrazinone.

Another approach synthesizes 3,6-disubstituted 2(1H)-pyrazinones from 2-chloroketone oximes and α-amino acid esters. This strategy involves the formation of the N-1 to C-2 and N-4 to C-5 bonds.

Advanced Derivatization and Functionalization Strategies for the 2(1H)-Pyrazinone Scaffold

The 2(1H)-pyrazinone core serves as a versatile scaffold for further chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecules.

Halogenated 2(1H)-pyrazinones are valuable intermediates for synthetic transformations, particularly for metal-catalyzed cross-coupling reactions. The introduction of halogen atoms at specific positions on the pyrazinone ring creates reactive sites for the formation of new carbon-carbon or carbon-heteroatom bonds.

Specifically, 3,5-dihalo-2(1H)-pyrazinones have been identified as versatile building blocks. nih.gov These compounds can be synthesized from α-aminonitriles and oxalyl halides. nih.gov The halogen at the C-3 position, being part of an imidoyl chloride moiety, is particularly susceptible to selective derivatization. nih.gov

Once halogenated, these pyrazinones can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This powerful reaction allows for the introduction of a wide range of aryl, heteroaryl, and other organic groups by coupling the halogenated pyrazinone with an appropriate organoboron reagent. While specific examples for 5,6-diethyl-2(1H)-pyrazinone are not prevalent in the literature, the methodology has been successfully applied to other halogenated heterocyclic systems, including pyrazoles and pyridopyrimidines, demonstrating its broad applicability. researchgate.netnih.govsemanticscholar.orgacademie-sciences.fr

Reaction StepReagents and CatalystsFunctional Group Introduced
HalogenationOxalyl chloride/bromideChloro/Bromo
Suzuki-Miyaura CouplingOrganoboron reagent, Palladium catalyst, BaseAryl, Heteroaryl, Alkyl, etc.

The pyrazinone ring, particularly when activated by electron-withdrawing groups or when bearing suitable leaving groups, can undergo nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of nucleophiles onto the aromatic core.

The C-3 position of 3,5-dihalo-2(1H)-pyrazinones is susceptible to nucleophilic attack, enabling the displacement of the halogen by a variety of nucleophiles through an addition/elimination mechanism. nih.gov This strategy has been employed to introduce diverse substituents, including those containing nitrogen or carbon-linked heterocycles. nih.gov For instance, treatment of a 3,5-dichloro-2(1H)-pyrazinone with various nucleophiles can lead to the selective functionalization at the C-3 position. nih.gov

The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a highly efficient and versatile reaction for the formation of 1,2,3-triazole rings. nih.gov This reaction involves the coupling of an azide with a terminal alkyne, typically catalyzed by copper(I). nih.govorientjchem.org

To apply this chemistry to the 2(1H)-pyrazinone scaffold, a pyrazinone derivative bearing either an azide or a terminal alkyne functionality would be required. The synthesis of such precursors would allow for their participation in click reactions to append a triazole ring to the pyrazinone core. This methodology is widely used in medicinal chemistry and materials science for the construction of complex molecular architectures due to its high yield, selectivity, and tolerance of a wide range of functional groups. nih.govorientjchem.orgchemrxiv.orgscielo.brresearchgate.net While specific examples starting from a 5,6-diethyl-2(1H)-pyrazinone derivative are not detailed in the available literature, the general principles of click chemistry are well-established and could be applied to suitably functionalized pyrazinones.

The nitrogen and carbon atoms of the 2(1H)-pyrazinone ring can be targeted for alkylation and acylation to introduce further diversity.

N-Alkylation: The nitrogen atom at the 1-position of the pyrazinone ring can be alkylated to introduce various substituents. Regioselective N-alkylation is a common strategy in heterocyclic chemistry to modify the properties of the parent molecule. beilstein-journals.org While specific protocols for 5,6-diethyl-2(1H)-pyrazinone are not explicitly described, general methods for the N-alkylation of nitrogen-containing heterocycles, often employing a base and an alkylating agent, are well-established and could likely be adapted. beilstein-journals.org

Alkylation with Malonate Esters: The alkylation of active methylene compounds, such as malonate esters, is a classical method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comfrontiersin.org A notable application in pyrazinone chemistry is the alkylation of 3,5-dichloro-2(1H)-pyrazinones with malonate esters. researchgate.netjst.go.jp This reaction provides a route to introduce a malonate moiety onto the pyrazinone scaffold, which can then be further manipulated synthetically. The malonic ester synthesis typically involves the deprotonation of the malonate ester with a base to form a nucleophilic enolate, which then reacts with an electrophilic carbon, such as a carbon atom of the pyrazinone ring bearing a leaving group. wikipedia.orgmasterorganicchemistry.com

Formation of Symmetric Bi-2(1H)-Pyrazinones via Homocoupling

The synthesis of symmetric bi-2(1H)-pyrazinones from 5,6-diethyl-2(1H)-pyrazinone precursors can be achieved through homocoupling reactions. A notable method involves a Suzuki-type cross-coupling of an in situ generated boronate derived from a halogenated pyrazinone. This approach has been successfully applied to 3,5-dichloro-2(1H)-pyrazinones, which can serve as precursors to derivatives like 5,6-diethyl-3-chloro-2(1H)-pyrazinone. The homocoupling reaction facilitates the formation of a C-C bond between two pyrazinone rings, leading to the creation of a symmetric bipyrazinone structure. The reaction typically proceeds in the presence of a palladium catalyst. Significant improvements in both reaction rates and yields have been observed when these reactions are conducted under microwave irradiation compared to conventional heating methods. kuleuven.be

Ring Transformation to Other Heterocyclic Systems (e.g., Pyridones, Pyrrolopyrazinones)

The 2(1H)-pyrazinone ring system can be transformed into other valuable heterocyclic structures, such as pyridones and pyrrolopyrazinones, through various synthetic strategies.

Pyridone Formation: A significant ring transformation involves the conversion of 3,5-dihalo-2(1H)-pyrazinones into 2-pyridone derivatives. nih.gov This can be accomplished through a [4+2] cycloaddition reaction between the pyrazinone, acting as an azadiene, and a suitable dienophile, such as a trimethylsilyl alkynylboronate. The reaction, typically carried out at elevated temperatures, can lead to a mixture of regioisomeric 2-pyridone boronic acid derivatives. nih.gov This transformation provides a pathway to functionalized pyridones, which are important scaffolds in medicinal chemistry. nih.gov

Pyrrolopyrazinone Synthesis: The synthesis of pyrrolopyrazinones often involves building a pyrrole ring onto an existing pyrazinone core or constructing the pyrazinone ring onto a pyrrole precursor. mdpi.com One common strategy starts with a 1H-pyrrole-2-carboxamide bearing an electrophilic group, which can undergo intramolecular cyclization with the nucleophilic pyrrole nitrogen to form the fused pyrrolopyrazinone system. mdpi.com Another approach involves the condensation of pyrazinones with biselectrophilic reagents, such as 2-chloroacroleins, to construct the pyrrole ring. mdpi.com These methods highlight the versatility of the pyrazinone scaffold in the synthesis of more complex, fused heterocyclic systems. mdpi.comnih.gov

Arbuzov-Type Reactions for Phosphonate Derivatization

The introduction of a phosphonate group onto the 2(1H)-pyrazinone scaffold can be achieved via an Arbuzov-type reaction. This reaction is a well-established method for forming a carbon-phosphorus bond. In the context of pyrazinones, this transformation has been demonstrated starting from 3-halo-2(1H)-pyrazinones, such as 3,5-dichloro-, 3-bromo-, and 3-iodopyrazinones. figshare.com The reaction proceeds by treating the halopyrazinone with a trialkyl phosphite. The process is typically performed under thermal conditions, but the use of microwave irradiation has been shown to enhance the reaction. figshare.com This catalyst-free method provides a direct route to phosphonated 2(1H)-pyrazinones, which are of interest for their potential biological activities. nih.gov

Optimization of Synthetic Reaction Conditions and Regioselectivity Control

The efficiency and outcome of synthetic reactions involving 2(1H)-pyrazinones are highly dependent on the reaction conditions. Optimization of parameters such as the heating method, pH, temperature, and solvent system is crucial for maximizing yields and controlling the regioselectivity of the reactions.

Application of Microwave Irradiation in Synthesis and Functionalization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating and improving the efficiency of reactions involving the 2(1H)-pyrazinone scaffold. kuleuven.be The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira), as well as homocoupling and derivatization reactions. kuleuven.benih.gov For instance, the synthesis of symmetric bi-2(1H)-pyrazinones via Suzuki-type homocoupling shows significant rate and yield enhancements under microwave conditions compared to conventional heating. kuleuven.be Similarly, the functionalization of the pyrazinone core through the introduction of various substituents at the C3- and C5-positions is often more efficient under microwave irradiation. kuleuven.benih.gov

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Selected Pyrazinone Reactions

Reaction TypeConventional Heating ConditionsMicrowave Irradiation ConditionsOutcome with Microwave
Suzuki HomocouplingTypically several hours to daysMinutes to a few hoursDramatically improved rates and yields kuleuven.be
Arbuzov-type PhosphonylationProlonged heatingShorter reaction timesEnhanced reaction efficiency figshare.com
C3/C5 FunctionalizationOften requires harsh conditions and long reaction timesMilder conditions and significantly shorter timesImproved yields and cleaner reactions kuleuven.be

This table provides a generalized comparison based on literature for pyrazinone systems.

Impact of pH, Temperature, and Solvent Systems on Reaction Outcomes

The outcome of synthetic transformations involving the 5,6-diethyl-2(1H)-pyrazinone ring system is significantly influenced by the reaction environment. Careful control of pH, temperature, and the choice of solvent is essential for achieving desired products in high yields and purity.

The pH of the reaction medium can play a critical role, particularly in reactions involving acid or base catalysis. For instance, in the synthesis of pyrazinone derivatives, the pH can affect the nucleophilicity of reactants and the stability of intermediates, thereby influencing the reaction rate and the formation of byproducts.

Temperature is a key parameter that directly impacts reaction kinetics. While higher temperatures generally lead to faster reaction rates, they can also promote undesired side reactions or decomposition of thermally sensitive compounds. For many pyrazinone syntheses, an optimal temperature range exists that balances reaction speed with product stability. nih.gov

Regioselective Synthesis of Isomers and Control of Reaction Fidelity

Achieving regioselectivity is a paramount challenge in the synthesis and functionalization of substituted 2(1H)-pyrazinones. The presence of multiple reactive sites on the pyrazinone ring necessitates precise control over reaction conditions to ensure that substitution occurs at the desired position.

In the synthesis of unsymmetrically substituted pyrazinones, the choice of starting materials and the reaction pathway can dictate the final arrangement of substituents. nih.govsci-hub.box For example, the reaction of electronically and sterically biased 1,3-dicarbonyl compounds with hydrazines can lead to the formation of pyrazole (B372694) regioisomers with high selectivity, a principle that can be extended to the synthesis of substituted pyrazinones. sci-hub.box The regioselectivity of such condensations can be highly dependent on the solvent and the presence of acid or base catalysts. sci-hub.box

For the functionalization of a pre-existing 5,6-diethyl-2(1H)-pyrazinone scaffold, particularly one containing a halogen at the C3 or C5 position, regioselective substitution can be achieved through the careful selection of catalysts and reaction conditions. kuleuven.be Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for introducing a wide range of substituents at specific positions on the pyrazinone ring. kuleuven.be The inherent reactivity differences between the C3 and C5 positions can be exploited to achieve selective functionalization. By fine-tuning the catalyst, ligands, and other reaction parameters, a high degree of control over the reaction fidelity can be attained, leading to the desired regioisomer as the major product. kuleuven.beorganic-chemistry.org

Table 2: Factors Influencing Regioselectivity in Pyrazinone Chemistry

FactorInfluence on RegioselectivityExamples
Steric Hindrance Directs incoming groups to less hindered positions.Bulky substituents on the pyrazinone ring or the incoming reagent can favor substitution at a specific site. nih.gov
Electronic Effects Electron-donating or -withdrawing groups on the pyrazinone ring can activate or deactivate certain positions towards electrophilic or nucleophilic attack.An electron-withdrawing group at C5 may favor nucleophilic substitution at C3.
Catalyst/Ligand System The nature of the catalyst and ligands in cross-coupling reactions can significantly influence which position of the pyrazinone ring reacts.Different palladium catalysts and phosphine ligands can lead to different ratios of C3/C5 substituted products. kuleuven.be
Solvent Polarity The solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the regiochemical outcome.Aprotic polar solvents may favor one regioisomer over another in condensation reactions. sci-hub.box

This table outlines general principles for controlling regioselectivity in the synthesis and functionalization of substituted pyrazinones.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 5,6-diethyl-2(1H)-pyrazinone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals.

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Key resonances would include those for the carbonyl carbon (C=O), the olefinic carbons of the pyrazinone ring, and the carbons of the two ethyl substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity. A COSY spectrum would show correlations between the coupled protons of the ethyl groups, while an HSQC spectrum would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further delineate the molecular structure by showing longer-range correlations between protons and carbons, for instance, from the methylene protons of the ethyl groups to the carbons of the pyrazinone ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-diethyl-2(1H)-pyrazinone

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
H37.5 - 8.0-s
C2-160 - 165-
C3-125 - 130-
C5-145 - 150-
C6-140 - 145-
CH₂ (ethyl at C5)2.5 - 2.820 - 25q
CH₃ (ethyl at C5)1.2 - 1.412 - 15t
CH₂ (ethyl at C6)2.4 - 2.718 - 23q
CH₃ (ethyl at C6)1.1 - 1.310 - 13t

Note: These are predicted values based on general principles of NMR spectroscopy and data for related structures. Actual experimental values may vary.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. In the analysis of 5,6-diethyl-2(1H)-pyrazinone, HR-ESI-MS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₈H₁₂N₂O).

While specific HR-ESI-MS data for 5,6-diethyl-2(1H)-pyrazinone is scarce, analysis of a closely related compound, 3-methyl-5,6-diethyl-2(1H)-pyrazinone , has been reported in the context of Maillard reaction products. acs.orgnih.govresearchgate.net The mass spectrum of this analog would show a molecular ion peak corresponding to its elemental composition, and the fragmentation pattern would provide further structural information. Common fragmentation pathways for such compounds may involve the loss of alkyl groups or cleavage of the pyrazinone ring.

Interactive Data Table: Expected HR-ESI-MS Data for 5,6-diethyl-2(1H)-pyrazinone

IonCalculated m/z
[M+H]⁺153.1022
[M+Na]⁺175.0842

Note: The table shows the calculated exact masses for the protonated and sodiated molecular ions of 5,6-diethyl-2(1H)-pyrazinone.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 5,6-diethyl-2(1H)-pyrazinone would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Key expected vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl groups would be observed around 2850-3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyrazinone ring would likely appear in the 1500-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for 2(1H)-Pyrazinone Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (Alkyl)2850 - 3000
C=O Stretch (Amide)1650 - 1680
C=C and C=N Stretch (Ring)1500 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and its Application in Monitoring Reactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyrazinone ring system. The UV-Vis spectrum of 5,6-diethyl-2(1H)-pyrazinone is expected to show absorption maxima corresponding to π-π* and n-π* transitions within the conjugated system of the pyrazinone ring.

The position of the absorption maxima can be influenced by the solvent polarity. In synthetic chemistry, UV-Vis spectroscopy can be a valuable tool for monitoring the progress of reactions involving the formation or modification of the pyrazinone ring, as changes in the electronic structure of the molecule will result in a shift in the absorption spectrum. physchemres.org

Chromatographic-Mass Spectrometric Coupling for Analysis of Complex Mixtures

The identification of specific volatile compounds like 5,6-diethyl-2(1H)-pyrazinone in complex matrices, such as food and environmental samples, often requires the coupling of a separation technique with a sensitive detection method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazinone Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of pyrazinones, which are often important flavor and aroma compounds formed during Maillard reactions, GC-MS allows for their separation from a complex mixture and subsequent identification based on their mass spectrum. researchgate.net

The retention time of 5,6-diethyl-2(1H)-pyrazinone on a specific GC column is a characteristic property that aids in its identification. Following separation by the GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, can be compared to library spectra for confirmation. As previously mentioned, the mass spectrum of the closely related 3-methyl-5,6-diethyl-2(1H)-pyrazinone has been reported, and its fragmentation pattern would be a key reference for identifying similar structures. acs.orgnih.govresearchgate.net The mass spectrum would likely show a molecular ion peak and characteristic fragment ions resulting from the loss of ethyl and methyl groups.

High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography coupled with Ultraviolet and Mass Spectrometry detectors (HPLC-UV-MS) is a powerful and versatile analytical tool for the real-time monitoring of chemical reactions and the accurate quantification of reaction products. This technique is instrumental in optimizing reaction conditions, determining reaction kinetics, and assessing the purity of the final product.

In the synthesis of 2(1H)-pyrazinones, HPLC can be employed to track the consumption of starting materials and the formation of the desired pyrazinone product over time. The separation of components in the reaction mixture is typically achieved on a reversed-phase column. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile or methanol with a modifier such as formic acid or trifluoroacetic acid, is optimized to achieve the best separation of reactants, intermediates, and the final product.

The UV detector provides quantitative data by measuring the absorbance of the eluting compounds at a specific wavelength, which is chosen based on the chromophore of the 2(1H)-pyrazinone ring system. A calibration curve, generated using standards of known concentration, allows for the precise determination of the concentration of 2(1H)-Pyrazinone, 5,6-diethyl- in the reaction mixture at various time points.

The mass spectrometer, coupled to the HPLC, provides crucial information about the molecular weight of the eluting compounds. This allows for the unequivocal identification of the product peak corresponding to 2(1H)-Pyrazinone, 5,6-diethyl- by its mass-to-charge ratio (m/z). Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can offer additional structural confirmation.

While general methodologies for the HPLC analysis of pyrazine (B50134) derivatives are established, specific validated HPLC-UV-MS methods for the routine monitoring and quantification of 2(1H)-Pyrazinone, 5,6-diethyl- are not detailed in the currently available literature. The development of such a method would be a crucial step in the process development and quality control of this specific compound.

Table 1: Hypothetical HPLC-UV-MS Parameters for Analysis of 2(1H)-Pyrazinone, 5,6-diethyl-

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 280 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a novel compound like 2(1H)-Pyrazinone, 5,6-diethyl-, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector and the resulting data is processed to generate an electron density map, from which the atomic positions can be determined.

The structural solution provides a wealth of information. For 2(1H)-Pyrazinone, 5,6-diethyl-, X-ray crystallography would confirm the planar or near-planar nature of the pyrazinone ring, the specific substitution pattern of the diethyl groups at the C5 and C6 positions, and the tautomeric form present in the solid state. It would also reveal details about the crystal packing, including any hydrogen bonding or π-π stacking interactions between adjacent molecules.

While X-ray crystallographic studies have been reported for various other substituted 2(1H)-pyrazinones, confirming their molecular structures rsc.orgnih.gov, a specific crystallographic study for 2(1H)-Pyrazinone, 5,6-diethyl- has not been found in the surveyed scientific literature. The determination of its crystal structure would be a valuable contribution to the structural chemistry of this class of heterocyclic compounds.

Table 2: Key Crystallographic Parameters (Illustrative for a Hypothetical Crystal of 2(1H)-Pyrazinone, 5,6-diethyl-)

ParameterIllustrative Value
Empirical Formula C₈H₁₂N₂O
Formula Weight 152.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 820
Z 4
Calculated Density (g/cm³) 1.23
R-factor (%) < 5

Theoretical and Mechanistic Investigations

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into the electronic structure, stability, and reactivity of molecules like 5,6-diethyl-2(1H)-pyrazinone. Through molecular modeling, researchers can simulate molecular behavior and predict properties, thereby guiding experimental work.

Rational drug design leverages computational methods to predict the physicochemical properties of molecules, facilitating the development of new therapeutic agents with improved efficacy and safety profiles. nih.gov For pyrazinone derivatives, computational techniques, particularly Density Functional Theory (DFT), are employed to calculate a range of properties that are critical for drug-likeness and biological activity. researchgate.net These studies are instrumental in the design of novel pyrazinone-based inhibitors for various biological targets, such as protein kinases and PI3K/HDAC. nih.govresearchgate.net

Key physicochemical properties that can be theoretically predicted for a molecule like 5,6-diethyl-2(1H)-pyrazinone include its electronic structure, heat of formation (HOF), density, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters correlate with the molecule's stability, reactivity, and potential as an energetic material or a pharmacophore. researchgate.net By calculating these properties for a library of virtual pyrazinone analogs, scientists can prioritize the synthesis of compounds with the most promising profiles for a specific application. researchgate.net

Table 1: Examples of Theoretically Predictable Physicochemical Properties for Pyrazinone Derivatives.
PropertySignificance in Rational DesignTypical Computational Method
Heat of Formation (HOF)Indicates the thermodynamic stability of the molecule.DFT (e.g., B3LYP)
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and stability; a larger gap implies higher stability. researchgate.netDFT
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.DFT, Hartree-Fock
Dipole MomentAffects solubility, membrane permeability, and intermolecular interactions.DFT
LogP (Partition Coefficient)Predicts the lipophilicity of the molecule, a key factor in pharmacokinetics (ADME).Quantitative Structure-Property Relationship (QSPR) models

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the dynamic behavior and conformational flexibility of molecules. nih.gov For a molecule such as 5,6-diethyl-2(1H)-pyrazinone, the orientation of the two ethyl groups relative to the pyrazinone ring can significantly influence its ability to bind to a biological target.

MD simulations model the time-dependent movement of atoms and molecules, providing a detailed picture of the conformational landscape a molecule can explore under various conditions. nih.gov These simulations are invaluable for understanding how a ligand like a pyrazinone derivative might adapt its shape to fit into a protein's binding site. Key insights from MD simulations include the stability of ligand-protein complexes, the identification of crucial intermolecular interactions (like hydrogen bonds), and the calculation of binding free energies, which can predict binding affinity. nih.gov Such studies have been successfully applied to various pyrazole (B372694) and pyrazinone-related structures to understand their interactions with targets like carbonic anhydrase and to validate molecular docking results. nih.govnih.gov

Elucidation of Reaction Mechanisms for 2(1H)-Pyrazinone Formation and Reactivity

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. For 2(1H)-pyrazinones, mechanistic studies have clarified how the heterocyclic ring is constructed from various precursors and how it behaves in subsequent reactions.

A straightforward pathway for synthesizing 2(1H)-pyrazinone derivatives involves the use of dipeptidyl chloromethyl ketones as precursors. nih.gov This method, reported by Okada et al., involves a key deprotection-cyclization sequence. The synthesis begins with the coupling of a Boc-protected amino acid to a chloromethyl α-amino ketone. nih.gov The resulting dipeptidyl chloromethyl ketone is then treated with an acid, such as HCl in 1,4-dioxane, to remove the Boc protecting group. nih.gov

The subsequent cyclization to form the pyrazinone ring occurs upon heating, typically in refluxing methanol. The mechanism is facilitated by the presence of the chlorine atom, which enhances the electrophilicity of the adjacent carbonyl carbon. The free amino group, exposed after deprotection, acts as a nucleophile, attacking this electrophilic carbonyl. The chlorine atom is subsequently eliminated as a good leaving group, driving the formation of the N-4–C-5 bond and completing the pyrazinone ring. nih.gov This reaction can proceed regardless of the stereochemistry of the starting materials. nih.gov Studies have also shown that pyrazin-2(1H)-one derivatives can form as byproducts during the acid hydrolysis of dipeptidyl chloromethyl ketones. jst.go.jp

2(1H)-Pyrazinones can be converted into highly reactive zwitterionic intermediates known as 3-oxidopyraziniums. These species function as 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes. researchgate.netnih.gov This reactivity is a powerful tool for constructing complex bicyclic systems. sciforum.net

The reaction typically involves the N-alkylation of the 2(1H)-pyrazinone followed by deprotonation of the hydroxyl group (in the tautomeric 2-hydroxypyrazine form) to generate the 3-oxidopyrazinium ylide. nih.gov This intermediate then reacts with a dipolarophile, like methyl acrylate, in a [3+2] cycloaddition (also described as an [8π+2π] cycloaddition) to yield bridged bicyclic products, primarily 3,8-diazabicyclo[3.2.1]octanes. nih.govsciforum.net

Computational studies, using methods like Hartree-Fock and DFT, have been employed to investigate the mechanistic details of these cycloadditions. sciforum.netacs.org These studies have calculated the activation energies for the formation of different stereoisomers (endo and exo). For the reaction between 1,5,6-trimethyl-3-oxidopyrazinium and methyl acrylate, calculations showed that the transition state leading to the exo product has a lower activation energy, which is consistent with experimental observations where the exo product is formed in higher yield. sciforum.net

Table 2: Calculated Activation Energies for the Cycloaddition of 1,5,6-Trimethyl-3-oxidopyrazinium and Methyl Acrylate in the Gas Phase. sciforum.net
PathwayActivation Barrier (kJ/mol)Kinetic Preference
Exo Cycloadduct Formation77.3Favored
Endo Cycloadduct Formation110.1Disfavored

Furthermore, research has shown that the initially formed 3,8-diazabicyclo[3.2.1]octane cycloadducts can rearrange to form thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane isomers, particularly under acidic conditions, via a proposed Wagner–Meerwein type of rearrangement. nih.govacs.org

The synthesis of the 2(1H)-pyrazinone ring can proceed through various routes, each characterized by specific intermediates and transition states that dictate the reaction's outcome.

In the method developed by Tota and Elderfield, the synthesis involves the condensation of an α-amino ketone with an α-haloacetyl halide. The resulting ketoamide is treated with ammonia to form a dihydropyrazine intermediate, which is subsequently oxidized by air to yield the final aromatic pyrazinone. nih.gov

Another important strategy, Hoornaert's method for synthesizing 3,5-dihalo-2(1H)-pyrazinones, proceeds through a distinct set of intermediates. The mechanism involves the initial acylation of an α-aminonitrile with an oxalyl halide. The subsequent addition of HX to the nitrile group and tautomerization leads to an enamine intermediate (54). This enamine undergoes cyclization to form a key cyclic pyrazine-2,3-dione (55), which is not isolated but reacts further with the excess oxalyl halide to yield the dihalogenated pyrazinone product. nih.gov

In the cycloaddition reactions of 3-oxidopyraziniums, the transition states have been computationally characterized. sciforum.netrsc.org These studies reveal that the reactions are often ambimodal, meaning they can proceed through competing transition states (e.g., [6+4] vs. [8+2]) that are close in energy, leading to a mixture of products or to a product that can be explained by a cascade of pericyclic reactions rather than a single step. rsc.org The geometry of these transition states determines the stereoselectivity (endo vs. exo) and regioselectivity of the cycloaddition. sciforum.net

In Silico Structure-Reactivity Relationships in Chemical Transformations

No data is available in the scientific literature regarding in silico studies on the structure-reactivity relationships in chemical transformations of 2(1H)-Pyrazinone, 5,6-diethyl-.

Biological Activity and Pharmacological Research in Vitro Studies

Broad Spectrum In Vitro Biological Activities of 2(1H)-Pyrazinone Derivatives

The 2(1H)-pyrazinone scaffold is a significant heterocyclic structure found in a variety of natural and synthetic compounds. mdpi.comresearchgate.net Derivatives of this core structure are recognized for their diverse and potent biological activities, which have been the subject of extensive in vitro research. mdpi.comijrpc.com These activities range from antimicrobial and anticancer effects to the modulation of key physiological pathways, such as kinase signaling and opioid receptor interaction. ijrpc.comnih.gov

Derivatives of 2(1H)-pyrazinone have demonstrated a wide array of antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents. mdpi.comijrpc.com

Antibacterial Activity Research has highlighted the efficacy of pyrazinone derivatives against various Gram-positive and Gram-negative bacteria. A novel pyrazinone derivative, MR7S4-F3, isolated from Streptomyces anulatus, showed potent activity against Gram-positive pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net For instance, crude extracts from the MR7S4 strain inhibited S. aureus ATCC 29213 and MRSA strain N315 with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com The isolated compound MR7S4-F3 had MIC values ranging from 4–16 µg/mL against multiple S. aureus strains. researchgate.net Other derivatives, such as 3-Phenylpyrazin-2(1H)-one, have been reported to inhibit S. aureus ATCC 6538 with an MIC of 4 µg/mL. mdpi.com Certain pyrazinones like Phevalin, Tyrvalin, and Leuvalin are active against methicillin-resistant Staphylococcus aureus, while Sorazinone shows activity against Nocardia sp. ijrpc.com Additionally, compounds Ochramide B, Ochralate A, and aluminum neoaspergillin, isolated from a marine-derived fungus, displayed antimicrobial activity against Enterobacter aerogenes with MIC values of 40.0 µM, 18.9 µM, and 20.1 µM, respectively. nih.govacs.org

Antifungal Activity The antifungal potential of pyrazinone derivatives has also been documented. Compounds such as 3,5-dichloro-pyrazine-2(1H)-one are effective against the human fungal pathogen Candida albicans. ijrpc.com Other derivatives, including 3,6-diisobutyl Pyrazin-2(1H)one and 3-isobutyl-6-(1-hydroxy-2-methylpropyl) Pyrazin-2(1H)one, have shown activity against Aspergillus sp. ijrpc.com This suggests their potential application in combating various fungal infections.

Antiviral Activity The 2(1H)-pyrazinone scaffold is recognized as an important structure in compounds with diverse biological activities, including antiviral properties. researchgate.net

Antitubercular Activity Several studies have focused on the activity of pyrazinone derivatives against Mycobacterium tuberculosis. A series of 5-(hetero)aryl-3-cyano-1-ethyl-2(1H)-pyrazinones were found to be active in micromolar concentrations against Mycobacterium tuberculosis H37Rv, as well as against other mycobacterial species and drug-resistant strains. researchgate.netresearchgate.net The synthesis of pyrazoline derivatives by reacting isoniazid (B1672263) (INH) with chalcones also yielded compounds with significant antimycobacterial activity. nih.gov One such derivative was found to be 5.6-fold more active against M. tuberculosis H37Rv than isoniazid itself. nih.gov Computational studies suggest that pyrazinone derivatives may act as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected 2(1H)-Pyrazinone Derivatives

Compound/Extract Target Organism Activity (MIC/IC50) Reference
MR7S4 Crude Extract S. aureus ATCC 29213, MRSA N315 2 µg/mL mdpi.com
MR7S4 Crude Extract E. faecalis ATCC 19433 1 µg/mL mdpi.com
MR7S4-F3 Bacillus subtilis ATCC 6633, S. aureus strains 4–16 µg/mL researchgate.net
3-Phenylpyrazin-2(1H)-one S. aureus ATCC 6538 4 µg/mL mdpi.com
Ochramide B Enterobacter aerogenes 40.0 µM nih.govacs.org
Ochralate A Enterobacter aerogenes 18.9 µM nih.govacs.org
Aluminum Neoaspergillin Enterobacter aerogenes 20.1 µM nih.govacs.org

The 2(1H)-pyrazinone core is present in various antibiotics that are known to inhibit the growth of transplantable tumors. ijrpc.com Numerous derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities against a range of human tumor cell lines. nih.gov

A study involving 2(1H)-pyrazinone derivatives isolated from a tunicate-derived actinomycete, Streptomyces sp. Did-27, tested their cytotoxicity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov One compound, 3,6-diisobutyl-2(1H)-pyrazinone, demonstrated potent and selective activity against the HCT-116 cell line with an IC50 value of 1.5 µg/mL. nih.gov Other isolated compounds showed moderate activity against the HCT-116 and MCF-7 cell lines (IC50 of 10–35 µg/mL) and weak activity against HepG2 (IC50 ≥ 50 µg/mL). nih.gov

Additionally, pyrazin-2(1H)-one derivatives are being explored as leads for developing potent anticancer drugs, including therapies for colon cancer. ijrpc.com Research into pyrazinone-based dual PI3K and HDAC inhibitors has yielded compounds with significant anti-proliferative activity against leukemia cells. researchgate.net Compound 9q, a pyrazin-2(1H)-one derivative, showed an IC50 value of 0.093 ± 0.012 μM against MV4-11 leukemia cells. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected 2(1H)-Pyrazinone Derivatives

Compound Cell Line Activity (IC50) Reference
3,6-diisobutyl-2(1H)-pyrazinone (5) HCT-116 (Colorectal Carcinoma) 1.5 µg/mL nih.gov
Various Pyrazinone Derivatives (1-10) HCT-116 (Colorectal Carcinoma) 16–35 µg/mL nih.gov
Various Pyrazinone Derivatives (1-10) MCF-7 (Breast Cancer) 10–35 µg/mL nih.gov
Various Pyrazinone Derivatives (1-10) HepG2 (Hepatocellular Carcinoma) ≥ 50 µg/mL nih.gov

The 2(1H)-pyrazinone heterocycle is a recognized scaffold for designing protein kinase inhibitors, which are crucial in cancer therapy. researchgate.netresearchgate.net These derivatives can act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of kinases, preventing the enzyme from functioning and disrupting cell signaling pathways that are often deregulated in cancer. researchgate.netnih.gov

Molecular modeling studies identified the pyrazin-2(1H)-one scaffold, derived from marine alkaloids called hamacanthins, as a core binding motif in the ATP pocket of receptor tyrosine kinases (RTKs) like PDGFR (platelet-derived growth factor receptor) and VEGFR. researchgate.netnih.gov This has spurred the development of novel 3,5-disubstituted-2(1H)-pyrazinones as optimized kinase inhibitors. researchgate.netnih.gov Researchers have successfully synthesized pyrazinone libraries that demonstrate both kinase inhibitory and antiproliferative activities in human tumor cells. researchgate.net

Specific pyrazinone derivatives have been developed as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in pro-inflammatory signaling. nih.govrsc.orgnih.gov By optimizing an aminoalkyl substituent at the 3-position of the pyrazinone core, the potency against p38α was increased by a factor of 20,000. nih.gov Other research has led to the synthesis of potential allosteric Akt kinase inhibitors, with derivatives showing selectivity for Akt1, Akt2, or both. nih.govrsc.org Furthermore, pyrazinone derivatives have been designed as dual PI3K/HDAC inhibitors, with one compound showing an IC50 value of 372 nM against PI3Kα. researchgate.net

Researchers have designed and synthesized opioid mimetics that incorporate a pyrazinone ring to enhance their pharmacological properties. acs.orgnih.gov These compounds are designed to interact with opioid receptors, primarily the mu (µ) and delta (δ) receptors, which are key targets for pain management. nih.govcapes.gov.br

A series of novel opioid mimetic agonists containing 2',6'-dimethyl-l-tyrosine (Dmt) and a pyrazinone ring showed high affinity and selectivity for the µ-opioid receptor. nih.govcapes.gov.br For example, the compound 3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone exhibited a very high µ-opioid receptor affinity (Kiµ = 0.021 nM) and selectivity (Kiδ/Kiµ = 1,519). nih.govcapes.gov.br This compound also demonstrated potent agonist activity in a guinea pig ileum assay (IC50 = 1.7 nM), which is indicative of µ-receptor activation. nih.govcapes.gov.br

Another class of compounds, the 3,6-bis[Dmt-NH-(CH2)n]-2(1H)-pyrazinones, also displayed high µ-opioid receptor affinity (Kiµ = 0.042−0.115 nM) and selectivity. acs.org The most potent of these, 3,6-bis(3'-Dmt-aminopropyl)-5-methyl-2(1H)-pyrazinone, was 50-63 times more active than morphine when administered centrally in mouse models of pain. acs.org Another derivative, 5-methyl-6-β-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone, also showed strong binding to the µ-opioid receptor with a Ki value of 55.8 nM. jst.go.jp These findings highlight the potential of the pyrazinone scaffold in creating potent and selective opioid receptor modulators.

Table 3: Opioid Receptor Binding and Functional Activity of Pyrazinone Mimetics

Compound Receptor Affinity (Ki) Functional Activity (IC50) Reference
3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone µ-receptor: 0.021 nM Guinea Pig Ileum (µ): 1.7 nM nih.govcapes.gov.br
δ-receptor/µ-receptor selectivity: 1,519 Mouse Vas Deferens (δ): 25.8 nM nih.govcapes.gov.br
3,6-bis[Dmt-NH−(CH2)n]-2(1H)-pyrazinones µ-receptor: 0.042−0.115 nM Guinea Pig Ileum (µ): 1.3−1.9 nM acs.org
δ-receptor/µ-receptor selectivity: 204−307

Pyrazinone derivatives have been investigated for their antioxidant capabilities, particularly their ability to inhibit lipid peroxidation. researchgate.netresearchgate.netucl.ac.be Lipid peroxidation is a process where free radicals damage lipids, leading to cellular damage, and is implicated in various diseases.

A study on coelenteramine and its derivatives, which contain an imidazo[1,2-a]pyrazin-3(7H)-one scaffold, examined their capacity to inhibit lipid peroxidation in linoleate (B1235992) micelles. researchgate.netucl.ac.be The structure-activity relationship studies indicated that the antioxidant effect was mainly determined by the presence of a 5-p-hydroxyphenyl group and a 2-amino group in the para position. researchgate.net Other pyrazole (B372694) derivatives have also been shown to prevent oxidative stress by diminishing the lipid peroxidation process. nih.gov Pyrimido-pyrimidine derivatives, which share structural similarities, also inhibited ferrous-induced lipid peroxidation in human liver membranes in a dose-dependent manner. nih.gov

Pyrazinone scaffolds are common motifs in natural products that function as signaling molecules in microbial communication systems, such as quorum sensing (QS). acs.orgnih.gov Quorum sensing allows bacteria to coordinate gene expression and collective behaviors like biofilm formation and virulence factor production. nih.govresearchgate.net

Pyrazinones have been shown to play a role in controlling biofilm formation in Vibrio cholerae and regulating the virulence of Staphylococcus aureus. mdpi.comacs.orgnih.govnih.gov They are also involved in the pathogenesis of enterohemorrhagic Escherichia coli. acs.orgnih.govnih.gov For example, phevalin, a pyrazinone derivative, regulates virulence in S. aureus. acs.orgnih.gov The discovery of coralinone, a 5-methylated pyrazinone from the myxobacterium Corallococcus exiguus, revealed its role in promoting cellular aggregation by enhancing the secretion of extracellular matrix. acs.orgnih.gov

Research into novel pyrazole derivatives has identified compounds that can inhibit biofilm formation. mdpi.comnih.gov Certain 5-amino-1H-pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were shown to significantly diminish the biofilm formation of both S. aureus and Pseudomonas aeruginosa. mdpi.com This anti-biofilm activity suggests that these compounds could be developed as anti-infective agents that work by disrupting bacterial communication and coordination. mdpi.com

Taste-Enhancing Effects of Peptide-Pyrazinone Adducts

While research into the specific taste-enhancing effects of peptide adducts with 5,6-diethyl-2(1H)-pyrazinone is not extensively documented in the available literature, the broader class of pyrazines is well-known for their significant contributions to the flavor and aroma of food products. Pyrazines are often formed during Maillard reactions and are responsible for a wide range of roasted, nutty, and savory notes. The formation of peptide-pyrazinone adducts could potentially modulate these sensory properties, a hypothesis that warrants further investigation to understand their impact on taste perception.

Comprehensive In Vitro Structure-Activity Relationship (SAR) Studies

The biological activity of 2(1H)-pyrazinone derivatives is highly dependent on the nature and position of substituents on the pyrazinone ring. Extensive SAR studies have been conducted to optimize potency and selectivity against various biological targets.

Systematic modifications of the 2(1H)-pyrazinone core have provided crucial insights into the structural requirements for biological activity.

N-1 Position: The substituent at the N-1 position plays a significant role in determining the potency and pharmacokinetic properties of pyrazinone derivatives. For instance, in a series of tubulin-modulating fungicides, the presence of a branched alkyl group at N-1 was found to be favorable for activity. nih.gov In the context of non-nucleoside HIV-1 reverse transcriptase inhibitors, modifying the N-1 substituent from a methyl to a hydrogen atom resulted in equivalent activity against the wild-type virus but significantly improved activity against mutant strains. acs.org

C-3 Position: The C-3 position is a key site for introducing diversity and modulating biological effects. In the development of p38α MAP kinase inhibitors, the incorporation of various aminoalkyl groups at this position was explored to enhance in vitro and in vivo properties. rsc.org For HCV NS3 protease inhibitors, the introduction of a tert-butyl urea (B33335) group at C-3 was a critical element in achieving high inhibitory potency. acs.org

C-5 Position: Modifications at the C-5 position have been shown to influence selectivity and potency. In the development of tubulin modulators, a chloro group at this position was identified as being part of the optimal substitution pattern. nih.govrsc.org For kinase inhibitors, the introduction of different substituents via Suzuki-Miyaura cross-coupling reactions at C-5 has been a successful strategy. acs.org

C-6 Position: The substituent at the C-6 position is crucial for anchoring the molecule within the binding sites of target enzymes. In the case of HCV NS3 protease inhibitors, elongated substituents at C-6 were found to occupy the S2 pocket, leading to improved inhibitory potency. acs.org For pyrazinone-based tubulin modulators, a 2,4,6-trisubstituted phenyl ring at C-6 was associated with the most potent derivatives. nih.govrsc.org

Table 1: Impact of Substituent Modifications on Biological Activity

Position Favorable Substituents for Activity Target Class
N-1 Branched alkyl, Hydrogen Tubulin Modulators, HIV-1 RT Inhibitors
C-3 Aminoalkyl groups, tert-butyl urea p38α MAP Kinase Inhibitors, HCV NS3 Protease Inhibitors
C-5 Chloro Tubulin Modulators

| C-6 | Elongated alkyl/aryl groups, Substituted phenyl rings | HCV NS3 Protease Inhibitors, Tubulin Modulators |

The physicochemical properties of 2(1H)-pyrazinone derivatives, such as lipophilicity and stereochemistry, are critical determinants of their biological activity and pharmacokinetic profiles.

The lipophilic character, often expressed as logP, influences the solubility, permeability, and metabolic stability of these compounds. For a series of HCV NS3 protease inhibitors, it was observed that compounds with varying R6 substituents exhibited a range of solubilities and permeabilities. acs.org For instance, a pyridine-containing compound was the most soluble, while compounds with alkyl groups at the R6 position displayed low permeability. acs.org This highlights the delicate balance required in tuning lipophilicity to achieve optimal drug-like properties. The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) group, is a known strategy in medicinal chemistry to modulate lipophilicity and other properties like hydrogen bond donating capacity. researchgate.net

Stereochemistry also plays a pivotal role. Although much of the research has focused on achiral derivatives to simplify synthesis and avoid complex biological evaluations of different stereoisomers, the importance of stereochemistry is well-established in drug design. acs.org The spatial arrangement of substituents can significantly impact the binding affinity of a molecule to its target protein.

The diverse biological activities of 2(1H)-pyrazinones stem from their ability to inhibit a wide array of enzymes, with specific substitution patterns correlating with distinct inhibitory profiles.

Protein Kinase Inhibition: The 2(1H)-pyrazinone scaffold is recognized as a suitable motif for the ATP-competitive inhibition of protein kinases. researchgate.net For example, derivatives with specific substitutions have been developed as potent inhibitors of p38α MAP kinase, CK2, and PIM kinases. rsc.orgnih.gov The design of these inhibitors often involves creating a pattern of hydrogen bond donors and acceptors that mimic the binding of ATP to the kinase hinge region. researchgate.net

HCV NS3 Protease Inhibition: A series of achiral 2(1H)-pyrazinone derivatives have been identified as potent inhibitors of the hepatitis C virus NS3 protease. acs.org Key structural features for this activity include an aromatic acyl sulfonamide in the P1P1' position and elongated substituents at the R6 position of the pyrazinone core, which are designed to fit into the S2 pocket of the enzyme. acs.org

Penicillin-Binding Protein 2a (PBP2a) Inhibition: Certain pyrazinone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This activity is suggested to involve mechanisms other than those of β-lactam antibiotics, potentially through the inhibition of PBP2a, a key enzyme responsible for methicillin (B1676495) resistance. mdpi.com

Table 2: Correlation of Pyrazinone Substituent Patterns with Enzyme Inhibition

Enzyme Target Key Substituent Features Reference Compound Class
Protein Kinases (e.g., p38α, CK2) Specific aminoalkyl groups at C-3; appropriate substitution for ATP-competitive binding. 3,5- and 3,6-disubstituted-2(1H)-pyrazinones
HCV NS3 Protease tert-butyl urea at C-3; elongated R6 substituents. Achiral dipeptidomimetic pyrazinones

| Penicillin-Binding Protein 2a (PBP2a) | Varied substitutions on the pyrazinone core. | Novel pyrazinone derivatives from Streptomyces |

Investigation of In Vitro Pharmacological Mechanisms at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms by which 2(1H)-pyrazinones exert their pharmacological effects is crucial for their development as therapeutic agents.

The inhibitory mechanisms of 2(1H)-pyrazinone derivatives have been investigated for several key enzyme targets.

Protein Kinases: For protein kinases, the primary mechanism of inhibition by 2(1H)-pyrazinones is competitive binding at the ATP-binding site. researchgate.net Molecular modeling studies have shown that the pyrazinone scaffold can effectively mimic the hydrogen bonding interactions of the adenine (B156593) portion of ATP with the kinase hinge region. For instance, the 2-carbonyl moiety of the pyrazinone ring can act as a hydrogen bond acceptor, while an appropriately placed donor group on a substituent can form a hydrogen bond with the backbone of key residues in the binding pocket. acs.org

Penicillin-Binding Protein 2a (PBP2a): While the exact mechanism of PBP2a inhibition by pyrazinones is not as well-defined as for kinases, it is understood to be distinct from that of β-lactam antibiotics. mdpi.com MRSA's resistance to methicillin is mediated by the production of PBP2a, which has a low affinity for β-lactams. mdpi.com Pyrazinones may inhibit MRSA through alternative mechanisms, such as protease or kinase inhibition, which could indirectly affect cell wall synthesis or other essential cellular processes. mdpi.com

Characterization of Receptor-Ligand Interactions

In vitro studies have demonstrated that the 2(1H)-pyrazinone core structure is a versatile scaffold for designing ligands that interact with a variety of receptors. These interactions are highly dependent on the nature and position of the substituents on the pyrazinone ring.

One significant area of research has been the development of pyrazinone-based compounds as opioid receptor agonists . For instance, certain 3,6-disubstituted 2(1H)-pyrazinone derivatives have been synthesized and shown to be potent μ-opioid receptor agonists researchgate.netrsc.org. The substitution pattern on the pyrazinone ring is critical for both receptor affinity and selectivity. For example, the incorporation of specific amino acid residues, such as 2',6'-dimethyl-L-tyrosine (Dmt), into pyrazinone-containing structures has been shown to enhance μ-opioid receptor affinity and result in potent analgesic and antinociceptive activities rsc.orgsemanticscholar.org. Conversely, N-allylation of certain pyrazinone-based μ-opioid agonists can convert them into potent μ-opioid antagonists rsc.org. While no specific data exists for 5,6-diethyl-2(1H)-pyrazinone, these findings suggest that the diethyl substitution at the 5 and 6 positions would likely influence its interaction with opioid receptors, although the nature of this interaction remains to be experimentally determined.

Furthermore, pyrazinone derivatives have been investigated as antagonists for other receptor types . A notable example is a series of N-3-(hetero)aryl-2(1H)-pyrazinones developed as corticotropin-releasing factor-1 receptor (CRF1R) antagonists, which are of interest for treating psychiatric disorders nih.gov. This highlights the adaptability of the pyrazinone scaffold to target different receptor classes through specific substitutions.

The 2(1H)-pyrazinone motif is also recognized as a privileged structure in medicinal chemistry for its ability to act as a bioisostere for other cyclic structures and to participate in hydrogen bonding, making it a valuable starting point for the design of new receptor ligands mdpi.com. The potential for 5,6-diethyl-2(1H)-pyrazinone to interact with various receptors is therefore plausible, but requires specific in vitro binding assays to be confirmed and characterized.

Analysis of Cellular Signaling Pathway Modulation (e.g., Cellular Aggregation)

The pyrazinone scaffold is implicated in the modulation of various cellular signaling pathways, including those involved in cell growth, virulence, and intercellular communication.

Kinase Inhibition: A significant body of research has focused on 2(1H)-pyrazinones as inhibitors of protein kinases . Protein kinases are crucial components of signaling cascades that control cell growth, differentiation, and survival, and their dysregulation is often implicated in diseases like cancer researchgate.net. The 2(1H)-pyrazinone heterocycle has been identified as a motif that can competitively inhibit ATP binding to kinases researchgate.net. Libraries of 3,5- and 3,6-disubstituted 2(1H)-pyrazinones have been synthesized and screened for kinase inhibitory activity, with some compounds demonstrating antiproliferative effects in human tumor cells researchgate.net. The specific substitutions on the pyrazinone ring are key to the potency and selectivity of kinase inhibition.

Quorum Sensing and Cellular Aggregation: Pyrazinones play a role as signaling molecules in microorganisms, a process known as quorum sensing. This is particularly evident in bacteria, where these molecules can regulate virulence and biofilm formation nih.govacs.org. For example, certain pyrazinones are involved in controlling biofilm formation in Vibrio cholerae and regulate the virulence of Staphylococcus aureus nih.govacs.org.

A notable example of cellular signaling modulation is the induction of cellular aggregation in myxobacteria by a pyrazinone natural product, coralinone nih.govacs.org. Coralinone, a trialkylated pyrazinone, acts as a signaling molecule that promotes the aggregation of myxobacterial cells by enhancing the secretion of the extracellular matrix, which functions as a molecular glue nih.govacs.org. This process is also self-regulated; the bacteria produce a peptidase that can antagonize the aggregation effect by digesting extracellular proteins nih.govacs.org. While coralinone has a different substitution pattern (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one), this finding demonstrates that the pyrazinone core can be a key element in signaling pathways that lead to complex cellular behaviors like aggregation. The effect of the 5,6-diethyl substitution pattern on such processes is currently unknown and would require specific investigation.

Emerging Applications and Future Research Directions

Rational Design and Synthesis of Novel Pyrazinone-Based Chemical Libraries

The 2(1H)-pyrazinone scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. jst.go.jp This has spurred the rational design and synthesis of diverse chemical libraries based on this core structure to explore a wide range of biological activities. nih.govnih.gov

Researchers are employing various strategies to create these libraries. One approach involves the modification of the pyrazinone ring with different substituents to investigate their structure-activity relationships (SAR). nih.govresearchgate.net For example, the introduction of different groups at various positions on the pyrazinone ring can significantly influence the compound's inhibitory potency and selectivity against specific targets like protein kinases or histone deacetylases (HDACs). nih.govresearchgate.net

A notable strategy is the creation of hybrid molecules, where the pyrazinone scaffold is combined with other pharmacologically active moieties. nih.gov This molecular hybridization aims to develop multi-target agents, which can be particularly effective in complex diseases like cancer. nih.gov For instance, pyrazinone derivatives have been designed as dual inhibitors of PI3K/HDAC and VEGFR-2/PARP-1, showing promise in preclinical studies. nih.govresearchgate.net

The synthesis of these libraries often utilizes multi-component reactions and other efficient synthetic methodologies to generate a large number of diverse compounds in a short amount of time. jst.go.jpresearchgate.net These libraries are then screened against various biological targets to identify lead compounds for further development.

Table 1: Examples of Rationally Designed Pyrazinone Derivatives and their Biological Targets

Compound/Derivative ClassTarget(s)Therapeutic Area
Thiazolyl–pyrazoline hybridsEGFR/HER2Breast Cancer nih.gov
Pyrazin-2(1H)-one derivativesPI3Kα/HDAC6Leukemia nih.govresearchgate.net
Indole-2-one derivativesBRD4Cancer researchgate.net
Pyridopyridazinone derivativesPARP-1Cancer researchgate.net
Imidazo[1,2-a] pyrazine (B50134) derivatives-Antioxidant/Antimicrobial tsijournals.com

Development of 2(1H)-Pyrazinone-Derived Functional Materials for Optoelectronics and Other Applications

While the primary focus of pyrazinone research has been in the biomedical field, there is growing interest in their potential application in materials science, particularly in optoelectronics. The unique electronic and photophysical properties of certain organic heterocyclic compounds make them suitable candidates for use in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.commdpi.com

The development of functional materials from 2(1H)-pyrazinone and its derivatives is still in its early stages. However, the inherent properties of the pyrazinone core, such as its planarity and the presence of heteroatoms, suggest that these compounds could be tailored to exhibit desirable optoelectronic characteristics. mdpi.com Research in this area would involve the synthesis of pyrazinone-containing polymers or small molecules with extended π-conjugated systems to enhance their charge transport and light-emitting properties.

Future research could explore the following:

Synthesis of Pyrazinone-based Polymers: Creating conductive or semi-conductive polymers incorporating the 5,6-diethyl-2(1H)-pyrazinone unit for applications in organic electronics.

Luminescent Materials: Investigating the fluorescence and phosphorescence properties of pyrazinone derivatives for use in OLEDs and chemical sensors.

Non-linear Optical Materials: Exploring the potential of pyrazinone-based materials for applications in photonics and optical communications.

Strategies for Sustainable Synthesis and Efficient Process Scale-Up

As the potential applications of 2(1H)-pyrazinone and its derivatives expand, the development of sustainable and efficient synthetic methods becomes crucial. Traditional synthetic routes can sometimes involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. jst.go.jpresearchgate.net

Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to minimize environmental impact. nih.gov For pyrazinone synthesis, this translates to the development of:

One-Pot and Multicomponent Reactions: These strategies streamline synthetic processes by combining multiple steps into a single operation, reducing solvent usage and purification efforts. jst.go.jpresearchgate.net

Catalytic Methods: The use of efficient and recyclable catalysts can significantly improve reaction efficiency and reduce waste. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. nih.govacs.org

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net

A significant challenge lies in scaling up the synthesis of these compounds from laboratory-scale to industrial production. researchgate.net Process optimization will be critical to ensure cost-effectiveness and commercial viability. This includes optimizing reaction parameters, developing robust purification methods, and ensuring the safety of the manufacturing process.

Integration with High-Throughput Screening (HTS) Methodologies for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.govbmglabtech.comjapsonline.com The integration of pyrazinone-based chemical libraries with HTS is a powerful strategy for identifying new drug leads. nih.gov

The process typically involves:

Library Generation: Synthesizing a diverse library of pyrazinone derivatives, as discussed in section 6.1.

Assay Development: Creating a robust and automated biological assay that can measure the activity of the compounds against the target of interest (e.g., an enzyme or a receptor). bmglabtech.com

Screening: Using robotic systems to test thousands of pyrazinone compounds in a short period. bmglabtech.comjapsonline.com

Hit Identification and Validation: Identifying the "hits" – compounds that show the desired activity – and then confirming their activity through further testing. bmglabtech.com

The combination of virtual screening (VS), a computational method to predict the binding of molecules to a target, with HTS can further enhance the efficiency of the drug discovery process. nih.govresearchgate.net VS can be used to prioritize which pyrazinone derivatives from a virtual library are most likely to be active, thus reducing the number of compounds that need to be synthesized and physically screened. nih.gov

Exploration of Undiscovered Biochemical Roles and Biosynthetic Pathways of Pyrazinones

While many synthetic pyrazinones are being explored for their therapeutic potential, naturally occurring pyrazinones also play significant roles in various biological systems. nih.govnih.gov These compounds are found in a wide range of organisms, including bacteria, fungi, and marine sponges. nih.govresearchgate.net

The biosynthesis of pyrazinones often involves non-ribosomal peptide synthetase (NRPS) pathways, where amino acids are condensed to form the pyrazinone core. nih.govmdpi.com The specific enzymes and genes involved in these pathways are a subject of ongoing research. Uncovering these biosynthetic pathways can provide valuable insights into the natural functions of pyrazinones and may also offer alternative, biocatalytic routes for their synthesis.

Future research in this area will likely focus on:

Genome Mining: Searching the genomes of various microorganisms for gene clusters that may be responsible for pyrazinone biosynthesis. nih.gov

Metabolomics: Analyzing the metabolic profiles of organisms to identify novel, naturally occurring pyrazinones.

Elucidation of Biological Functions: Investigating the roles of these natural pyrazinones in processes such as quorum sensing, biofilm formation, and virulence. nih.gov For example, some pyrazinones act as signaling molecules in bacteria. nih.gov

The discovery of novel pyrazinones from natural sources and the elucidation of their biological roles could open up new avenues for drug discovery and a deeper understanding of microbial ecology and communication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-diethyl-2(1H)-pyrazinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of diketones with ammonia or ammonium acetate under acidic conditions (e.g., acetic acid or POCl₃), as demonstrated in pyridazinone and pyrazinone derivatives . Microwave-assisted synthesis (160°C, 4 minutes) improves reaction efficiency and reduces side products . Post-synthesis purification via silica gel chromatography or preparative HPLC ensures ≥98% purity, with spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How can researchers validate the structural identity of 5,6-diethyl-2(1H)-pyrazinone and its intermediates?

  • Methodological Answer : Combine ¹H NMR (e.g., δH 4.89 ppm for oxygenated methine groups) and ¹³C NMR (e.g., δC 66.6 ppm for substituted carbons) with 2D techniques like HMBC and COSY to resolve connectivity . X-ray crystallography is critical for confirming substituent positions (e.g., ethyl groups at C-5/C-6), as seen in triazinoquinazoline analogs . Mass spectrometry (HRESIMS) validates molecular formulas (e.g., C₈H₁₂N₂O for 5,6-diethyl derivatives) .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Stability studies under varying pH, temperature, and light exposure should employ accelerated aging protocols . Spectrophotometric methods (e.g., FTIR) detect hydrolytic or oxidative byproducts, while TGA/DSC evaluates thermal stability .

Advanced Research Questions

Q. How do electronic and steric effects of 5,6-diethyl substituents influence the compound’s reactivity in heterocyclic functionalization?

  • Methodological Answer : Ethyl groups at C-5/C-6 enhance electron density at the pyrazinone core, facilitating electrophilic substitutions (e.g., halogenation at C-3) . Steric hindrance from diethyl groups limits access to C-4, necessitating bulky reagents for regioselective modifications. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in biological activity data for 5,6-diethyl-2(1H)-pyrazinone derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays may arise from assay conditions (e.g., bacterial strain variability) or solubility limitations. Standardize testing using CLSI guidelines for MIC determinations and include controls like ciprofloxacin . For platelet aggregation studies, compare results against reference agents (e.g., aspirin) and validate via dose-response curves .

Q. How can researchers design analogs to improve the pharmacokinetic profile of 5,6-diethyl-2(1H)-pyrazinone-based therapeutics?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at C-3 to enhance aqueous solubility without disrupting the pyrazinone core’s bioactivity . Prodrug strategies (e.g., esterification of hydroxyl groups) can improve oral bioavailability, as shown in pyridazinone derivatives . Pharmacokinetic modeling (e.g., PBPK) optimizes dosing regimens .

Q. What computational tools are effective for predicting the binding affinity of 5,6-diethyl-2(1H)-pyrazinone to target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases . QSAR models trained on pyrazinone derivatives correlate substituent bulk/logP with inhibitory potency .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 5,6-diethyl-2(1H)-pyrazinone derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Re-acquire spectra in deuterated DMSO or CDCl₃ to standardize conditions. Use DEPT-135 and HSQC to distinguish overlapping signals. For unresolved cases, compare with synthetic standards or published data for analogous compounds .

Q. What experimental controls are essential when evaluating the compound’s in vitro cytotoxicity?

  • Methodological Answer : Include viability assays (MTT/XTT) with cell lines (e.g., HEK293 for non-target effects) and primary cells. Normalize data to vehicle controls (e.g., DMSO ≤0.1%) and validate with positive controls (e.g., doxorubicin) . Assess membrane integrity via LDH release assays to confirm apoptosis/necrosis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.